3-(Propan-2-ylsulfanyl)phenol
Overview
Description
“3-(Propan-2-ylsulfanyl)phenol” is a chemical compound . It is available for pharmaceutical testing and can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .
Molecular Structure Analysis
The molecular weight of “this compound” is 168.26 . The IUPAC name is 3-(isopropylthio)phenol . The InChI code is 1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .Physical and Chemical Properties Analysis
Phenols are colorless liquids or solids . They turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms . Phenols are readily soluble in water .Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, influencing cellular processes such as oxidative stress response, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Future Directions
Phenolic compounds, due to their versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . This provides an outlook for future research directions and describes possible research applications .
Properties
IUPAC Name |
3-propan-2-ylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGURNMOWDGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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